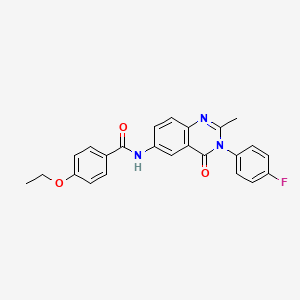

4-ethoxy-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

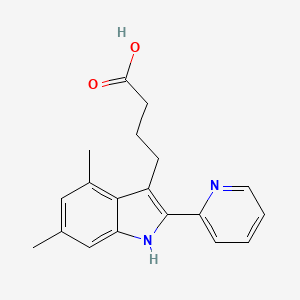

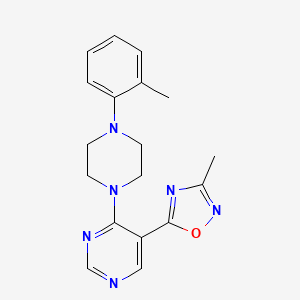

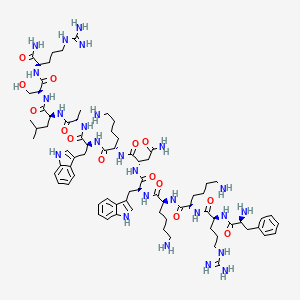

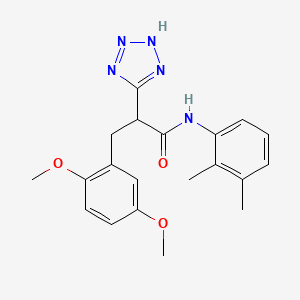

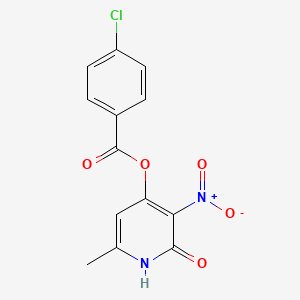

4-ethoxy-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a useful research compound. Its molecular formula is C24H20FN3O3 and its molecular weight is 417.44. The purity is usually 95%.

BenchChem offers high-quality 4-ethoxy-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Some research focuses on the synthesis and evaluation of derivatives with similar structures for their antimicrobial activities. For instance, novel fluoroquinolone-based 4-thiazolidinones have been synthesized from a lead molecule and screened for antifungal and antibacterial activities, indicating the potential of fluoro-substituted compounds in developing new antimicrobial agents (Patel & Patel, 2010). Additionally, new quinazolines have been explored for their potential as antimicrobial agents, suggesting a broader interest in this chemical framework for addressing microbial resistance (Desai, Shihora, & Moradia, 2007).

Antiproliferative and Anticancer Applications

Quinazolinone derivatives have been synthesized and studied for their antiproliferative activities, particularly against tumor cells. A set of 3-methylquinazolinone derivatives was designed and synthesized, showing significant inhibitory effects against wild-type epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) and various tumor cell lines. These findings highlight the potential of such compounds in the development of new anticancer drugs (Zhang et al., 2021).

Imaging and Diagnostic Applications

Fluorine-18 labeled benzamide analogues have been synthesized and evaluated for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), demonstrating the utility of fluoro-substituted benzamide derivatives in diagnostic imaging of cancer (Tu et al., 2007). This research suggests that similar molecules could be designed and synthesized for specific imaging applications in medical diagnostics.

Antimicrobial, Anti-inflammatory, and Anticonvulsant Activities

Syntheses of novel compounds that combine pharmacophores and heterocyclic systems like quinazolinone along with 4-thiazolidinone have shown potential antimicrobial agents. These compounds have been evaluated for their in vitro antimicrobial activity against a range of pathogens, indicating their versatility in addressing multiple health challenges (Desai, Vaghani, & Shihora, 2013).

Mechanism of Action

Target of Action

Similar compounds have been known to targetmycobacterial cytochrome P450 . Cytochrome P450 enzymes play a crucial role in the physiological functions of Mycobacterium tuberculosis .

Mode of Action

Based on the information about similar compounds, it can be inferred that it might inhibit the binding of cholesterol at the receptor site of the mycobacterial cytochrome p450 .

Biochemical Pathways

It is known that the inhibition of mycobacterial cytochrome p450 can disrupt the physiological functions of mycobacterium tuberculosis .

Result of Action

The inhibition of mycobacterial cytochrome p450 can potentially disrupt the physiological functions of mycobacterium tuberculosis .

properties

IUPAC Name |

4-ethoxy-N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O3/c1-3-31-20-11-4-16(5-12-20)23(29)27-18-8-13-22-21(14-18)24(30)28(15(2)26-22)19-9-6-17(25)7-10-19/h4-14H,3H2,1-2H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZHPHDDQGAMRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2411490.png)

![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide](/img/structure/B2411494.png)

![2-(4-fluorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2411496.png)

![3-(4-Methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2411500.png)

![5-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-3-methyl-2-thiophenecarboxylic acid ethyl ester](/img/structure/B2411501.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2411503.png)